3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine
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Overview
Description
3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the regioselective metallation of 3-chloro-6-methoxypyridazine using lithium alkylamides in solvents such as tetrahydrofuran (THF) or ether . This intermediate can then be further functionalized through various reactions to introduce the methoxy, pyrrolidin-1-ylsulfonyl, and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as those catalyzed by nickel, to form substituted aryl or heteroaryl pyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include lithium alkylamides for metallation, palladium or nickel catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-methylpyridazine
Uniqueness
What sets 3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine apart from these similar compounds is the presence of the pyrrolidin-1-ylsulfonyl and methoxy groups, which can significantly alter its chemical properties and biological activity. These modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
3-chloro-6-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-22-13-6-4-11(12-5-7-15(16)18-17-12)10-14(13)23(20,21)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWGNZFHOMIBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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